molecular formula C12H13FN2O2 B8123304 (5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazol-3-yl)methanol

(5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazol-3-yl)methanol

Cat. No.: B8123304
M. Wt: 236.24 g/mol
InChI Key: COTRFQZZDHJEDA-UHFFFAOYSA-N
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Description

(5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazol-3-yl)methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethoxy group and a fluorine atom on the phenyl ring, as well as a hydroxymethyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazol-3-yl)methanol typically involves the reaction of 2-ethoxy-5-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the aldehyde group to a hydroxymethyl group using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be further reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazol-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazol-3-yl)methanol is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom and the hydroxymethyl group may enhance its binding affinity and selectivity towards these targets. Further studies are needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (5-(2-Methoxy-5-fluorophenyl)-1H-pyrazol-3-yl)methanol
  • (5-(2-Ethoxy-4-fluorophenyl)-1H-pyrazol-3-yl)methanol
  • (5-(2-Ethoxy-5-chlorophenyl)-1H-pyrazol-3-yl)methanol

Uniqueness

(5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazol-3-yl)methanol is unique due to the specific positioning of the ethoxy and fluorine groups on the phenyl ring This structural arrangement may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

[3-(2-ethoxy-5-fluorophenyl)-1H-pyrazol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2/c1-2-17-12-4-3-8(13)5-10(12)11-6-9(7-16)14-15-11/h3-6,16H,2,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTRFQZZDHJEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)F)C2=NNC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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